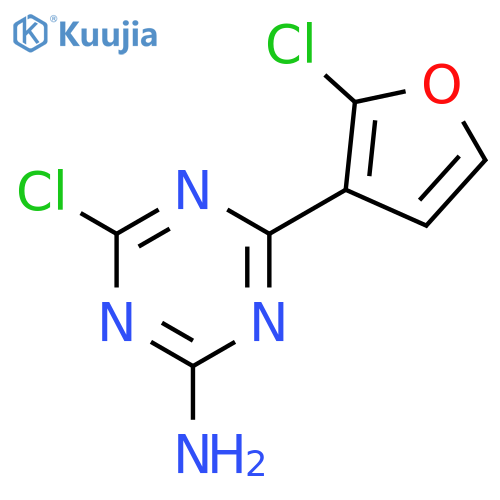

Cas no 1691008-66-8 (1,3,5-Triazin-2-amine, 4-chloro-6-(2-chloro-3-furanyl)-)

1,3,5-Triazin-2-amine, 4-chloro-6-(2-chloro-3-furanyl)- 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Triazin-2-amine, 4-chloro-6-(2-chloro-3-furanyl)-

-

- インチ: 1S/C7H4Cl2N4O/c8-4-3(1-2-14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13)

- InChIKey: LUUVYRMFPAWRFT-UHFFFAOYSA-N

- ほほえんだ: N1=C(C2C=COC=2Cl)N=C(Cl)N=C1N

1,3,5-Triazin-2-amine, 4-chloro-6-(2-chloro-3-furanyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-646727-1.0g |

4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |

1691008-66-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-646727-5.0g |

4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |

1691008-66-8 | 5.0g |

$4102.0 | 2023-03-04 | ||

| Enamine | EN300-646727-2.5g |

4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |

1691008-66-8 | 2.5g |

$2771.0 | 2023-03-04 | ||

| Enamine | EN300-646727-0.1g |

4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |

1691008-66-8 | 0.1g |

$1244.0 | 2023-03-04 | ||

| Enamine | EN300-646727-0.25g |

4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |

1691008-66-8 | 0.25g |

$1300.0 | 2023-03-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067014-1g |

4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |

1691008-66-8 | 95% | 1g |

¥6951.0 | 2023-04-10 | |

| Enamine | EN300-646727-0.5g |

4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |

1691008-66-8 | 0.5g |

$1357.0 | 2023-03-04 | ||

| Enamine | EN300-646727-0.05g |

4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |

1691008-66-8 | 0.05g |

$1188.0 | 2023-03-04 | ||

| Enamine | EN300-646727-10.0g |

4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |

1691008-66-8 | 10.0g |

$6082.0 | 2023-03-04 |

1,3,5-Triazin-2-amine, 4-chloro-6-(2-chloro-3-furanyl)- 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

1,3,5-Triazin-2-amine, 4-chloro-6-(2-chloro-3-furanyl)-に関する追加情報

1,3,5-Triazin-2-amine, 4-chloro-6-(2-chloro-3-furanyl)-(CAS No. 1691008-66-8)の専門的解説と応用展望

1,3,5-Triazin-2-amine, 4-chloro-6-(2-chloro-3-furanyl)-は、複素環式化合物の一種であり、農薬や医薬品中間体としての潜在的な応用が注目される化学物質です。本化合物のCAS番号1691008-66-8は、国際的な化学データベースで正確に識別するための重要なキーとなります。近年、サステナブル農業やグリーンケミストリーの文脈で、環境負荷の低い新規化合物の需要が高まっており、本物質の研究開発もこうした潮流と深く関連しています。

この化合物の化学構造は、1,3,5-トリアジン骨格にクロロ基とフラニル基が結合した特徴的な構造を有します。特に、4-クロロ-6-(2-クロロ-3-フラニル)置換体という特異な構造が、他の類似化合物との差異を生み出しています。専門家の間では、この構造が生体活性や選択的反応性に与える影響について活発な議論が行われており、分子設計の観点からも興味深いケーススタディとして取り上げられることが増えています。

分析技術の進歩に伴い、1691008-66-8の物理化学的特性に関する知見も蓄積されつつあります。質量分析やNMRスペクトルデータは、この化合物の同定と品質管理において不可欠な情報です。また、溶解性や熱安定性などの基礎特性は、実際の応用場面における製剤設計や処理プロセスの最適化に直接関わる重要なパラメータとなっています。

産業応用の観点では、1,3,5-Triazin-2-amine誘導体は従来から作物保護剤の有効成分として利用されてきた経緯があります。特に、4-chloro-6-(2-chloro-3-furanyl)-という特異な置換パタ���ンは、既存製品とは異なる作用機序や標的特異性を有する可能性があり、抵抗性管理戦略の一環としても期待されています。ただし、実際の商品化に際しては、生態系影響評価や分解代謝経路に関する詳細な検証が不可欠です。

研究開発の最新動向として、計算化学やAI支援創薬技術を活用した本化合物の構造活性相関解析が進められています。特に、分子ドッキングシミュレーションを通じて、特定の酵素阻害メカニズムとの関連性が予測されており、今後の実証実験の結果が待たれるところです。また、マイクロリアクター技術を用いた効率的な合成法の開発も、コスト競争力向上の観点から重要な研究テーマとなっています。

規制面では、REACH規則や各国の化学物質管理法に準拠した安全性データの整備が進められています。分解生成物の挙動や長期環境残留性に関する評価は、市場導入に向けた重要なステップとなります。近年のESG投資の潮流を考慮すると、こうした規制対応は単なるコンプライアンス要件を超え、企業の持続可能性を評価する上での重要な指標となっています。

学術界と産業界の協力体制も、1691008-66-8の研究開発を加速する重要な要素です。大学研究室による基礎的な反応機構の解明と、企業のプロセス化学チームが持つスケールアップノウハウの融合が、より効率的な開発パイプラインの構築に貢献しています。特に、フロー化学を活用した連続生産システムの適用可能性について、複数の研究グループが精力的に検討を進めています。

今後の展望として、1,3,5-Triazin-2-amine, 4-chloro-6-(2-chloro-3-furanyl)-の多様な応用可能性が期待されています。精密農業の文脈では、センサー技術と組み合わせた標的型施用システムへの統合が考えられます。また、創薬化学分野では、本骨格を有する新規リード化合物としての探索も継続されています。さらに、バイオベース素材との複合化による機能性材料開発など、従来の枠組みを超えた応用展開も検討され始めています。

総括すると、CAS No. 1691008-66-8で特定されるこの化合物は、その特異な化学構造と多様な応用可能性から、学術研究と産業利用の両面で重要な位置を占めつつあります。今後の研究開発の進展によっては、サーキュラーエコノミーやカーボンニュートラルといった現代の重要な課題に対しても、何らかの貢献が期待できる化合物と言えるでしょう。

1691008-66-8 (1,3,5-Triazin-2-amine, 4-chloro-6-(2-chloro-3-furanyl)-) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)